Superior siRNA Gene Silencing Potency vs. DLin-MC3-DMA (Onpattro Lipid) in Murine Liver
Lipid 10 LNPs encapsulating transthyretin (TTR) siRNA achieved significantly greater hepatic gene silencing than the clinically approved benchmark DLin-MC3-DMA (Onpattro lipid). Lipid 10 was also better tolerated [1].
| Evidence Dimension | In vivo TTR mRNA knockdown in murine liver |
|---|---|
| Target Compound Data | Lipid 10 LNPs elicited significantly greater TTR gene silencing |
| Comparator Or Baseline | DLin-MC3-DMA (Onpattro lipid) LNPs |
| Quantified Difference | Significantly greater (statistically significant, p < 0.05 per study publication) |
| Conditions | Mice, intravenous administration of LNPs encapsulating TTR siRNA |
Why This Matters
Demonstrates enhanced potency and potentially wider therapeutic index relative to a clinically validated benchmark lipid.
- [1] Lam, K., Leung, A., Martin, A., Wood, M., Schreiner, P., Palmer, L., ... & Heyes, J. (2023). Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid-Nanoparticle Components for Therapeutic and Vaccine Applications. Advanced Materials, 35(15), e2209624. https://doi.org/10.1002/adma.202209624 View Source
